gamma-Actinorhodin
CAS No.: 172886-23-6
Cat. No.: VC0528673
Molecular Formula: C32H22O14
Molecular Weight: 630.514
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172886-23-6 |
---|---|
Molecular Formula | C32H22O14 |
Molecular Weight | 630.514 |
IUPAC Name | 17-Methyl-5-(2,4,7,9-tetrahydroxy-17-methyl-13-oxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9-pentaen-5-yl)-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),5-triene-2,4,7,9,13-pentone |
Standard InChI | InChI=1S/C32H22O14/c1-7-17-23(31-13(43-7)5-15(35)45-31)29(41)19-11(33)3-9(25(37)21(19)27(17)39)10-4-12(34)20-22(26(10)38)28(40)18-8(2)44-14-6-16(36)46-32(14)24(18)30(20)42/h3-4,7-8,13-14,31-33,37,39,41H,5-6H2,1-2H3 |
Standard InChI Key | XETDAWMNFAQXQO-UHFFFAOYSA-N |
SMILES | O=C(C(C(C(C1=CC(O)=C2C(O)=C(C3=C(O)C2=C1O)C4OC(CC4OC3C)=O)=C5)=O)=C6C5=O)C7=C(C8OC(CC8OC7C)=O)C6=O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Composition and Basic Properties
Gamma-Actinorhodin presents an interesting case in terms of its molecular structure. According to comprehensive chemical analysis, gamma-actinorhodin has a molecular formula of C32H22O14 and a molecular weight of approximately 630.514 g/mol. It is typically encountered as a red solid with a melting point reported to be around 190-192°C. This distinctive coloration is characteristic of the actinorhodin family and contributes to their recognition as pigmented antibiotics.
The compound exhibits complex solubility characteristics that are significantly influenced by pH levels. Notably, gamma-actinorhodin demonstrates stability under acidic conditions but may undergo degradation when exposed to alkaline environments for prolonged periods. This pH-dependent behavior is critical for both isolation procedures and potential pharmaceutical applications.
Structural Features
The structural complexity of gamma-actinorhodin is a key feature that contributes to its unique biological activity. A characteristic element of its structure is the lactone ring, which plays a significant role in reducing the compound's polarity compared to other members of the actinorhodin family. This structural feature likely influences the compound's ability to interact with bacterial cell membranes and contributes to its mechanism of action.
Gamma-actinorhodin belongs to the Type II polyketide synthase (PKS) family of natural products. The biosynthetic pathway involves a starter unit of malonyl-CoA and results in a chain length of 8 units . The complete molecular structure includes multiple rings and functional groups, contributing to its complex three-dimensional configuration and biological activity.
Chemical Reactions and Transformations
Gamma-Actinorhodin undergoes several notable chemical reactions that affect its stability and biological activity. One significant transformation is the hydrolysis of the lactone ring under alkaline conditions, which leads to the formation of hydroxycarboxylate derivatives. This transformation substantially enhances the compound's water solubility, potentially influencing its pharmacokinetic properties in biological systems.
The compound's spectroscopic properties include strong absorbance in the UV-visible spectrum, a characteristic that proves valuable for analytical purposes during isolation and purification procedures. These spectroscopic features also contribute to the distinctive red pigmentation of gamma-actinorhodin, which has been investigated for potential applications beyond its antimicrobial properties.
Biosynthesis and Production
Biosynthetic Pathway
The biosynthesis of gamma-actinorhodin in Streptomyces coelicolor involves complex metabolic pathways that require specific precursors and regulatory mechanisms. The process utilizes central metabolic pathways that provide essential precursors such as acetyl-CoA and reducing power in the form of NADPH. The biosynthetic pathway is regulated through a sophisticated quorum sensing system involving gamma-butyrolactones (GBLs) and their receptor proteins.
Recent research has identified a regulatory mechanism involving the gamma-butyrolactone receptors ScbR and AtrA, which form a quorum sensing system that controls actinorhodin production. The regulator AtrA has an activating mode of action and controls the production of actinorhodin through the actinorhodin biosynthetic gene cluster activator ActII-orf4. When GBLs bind to AtrA, they prevent its binding to the promoter of the actII-orf4 gene, thereby disabling transcription and blocking actinorhodin production .
This regulatory mechanism ensures that the production of coelimycin and actinorhodin in Streptomyces coelicolor are mutually exclusive, representing an elegant natural control system that deserves consideration when designing efficient antibiotic production processes .
Production Methods
The production of gamma-actinorhodin is significantly influenced by culture conditions and nutrient availability. Research indicates that glucose serves as the optimal carbon source for actinorhodin production, supporting yields of up to 25% of the maximum theoretical yield under specific conditions. This finding has important implications for industrial-scale production of the compound.
Isolation of gamma-actinorhodin from bacterial cultures typically involves solvent extraction techniques. Ethyl acetate extraction followed by various purification steps, including high pH treatments, has been employed to selectively isolate gamma-actinorhodin from other congeners present in crude extracts. The development of scalable methods for isolation represents an important step toward potential commercial production of this compound.
Antibacterial Activity
Spectrum of Activity
Gamma-Actinorhodin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Comprehensive antimicrobial susceptibility testing has demonstrated its effectiveness against various clinically significant pathogens including staphylococci, streptococci, and enterococci. Of particular importance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections that presents significant treatment challenges due to widespread antibiotic resistance .
The minimal inhibitory concentrations (MICs) of gamma-actinorhodin against susceptible bacteria typically range from 1-2 μg/ml, indicating high potency against these pathogens. This level of activity is comparable to many clinically used antibiotics, suggesting potential therapeutic utility.
Table 1: Antibacterial Activity of Gamma-Actinorhodin Against Selected Pathogens
Bacterial Species | MIC (μg/ml) | Reference |
---|---|---|
Staphylococcus aureus (MSSA) | 1-2 | |
Staphylococcus aureus (MRSA) | 1-2 | |
Enterococci | 1-2 | |
Streptococci | 1-2 |
Bactericidal Properties
Beyond simply inhibiting bacterial growth, gamma-actinorhodin demonstrates potent bactericidal activity, meaning it actively kills bacterial cells rather than merely preventing their multiplication. Research has shown that it effectively reduces bacterial populations during exponential growth phases. This bactericidal activity is particularly valuable for treating acute infections where rapid elimination of the pathogen is desirable.
Mode of Action
Cellular Targets
The antibacterial mechanism of gamma-actinorhodin involves disruption of bacterial cell metabolism through multiple coordinated effects. Unlike many conventional antibiotics that target specific macromolecular biosynthesis pathways (such as cell wall, protein, or nucleic acid synthesis), gamma-actinorhodin employs a distinct mode of action that contributes to its effectiveness against resistant bacteria .
A primary aspect of gamma-actinorhodin's mechanism involves its interaction with bacterial cell membranes, leading to the collapse of the proton motive force. This disruption is critical, as the proton motive force drives numerous essential cellular functions in bacteria. By compromising this fundamental energy-generating mechanism, gamma-actinorhodin effectively disables multiple cellular processes simultaneously.
Oxidative Stress Induction
In addition to disrupting the proton motive force, gamma-actinorhodin generates reactive oxygen species within bacterial cells. This induction of oxidative stress further compromises cellular function and contributes to the compound's bactericidal effects. The combination of energy depletion and oxidative damage creates a multi-faceted assault on bacterial viability that is difficult for cells to overcome through simple adaptive mechanisms.
This dual mechanism of action—disrupting energy metabolism and inducing oxidative stress—likely contributes to gamma-actinorhodin's effectiveness against antibiotic-resistant bacteria and its low potential for resistance development. By targeting fundamental cellular processes rather than specific enzymes or biosynthetic pathways, gamma-actinorhodin presents bacteria with a complex challenge that requires multiple simultaneous adaptations to overcome.
Cytotoxicity and Selectivity
Mammalian Cell Toxicity
An important consideration for any potential antibiotic is its selectivity—the ability to kill bacterial cells while sparing host cells. Studies of gamma-actinorhodin have shown that while it does exhibit some cytotoxicity against mammalian cells, this occurs at concentrations significantly higher than those required for antibacterial activity. Specifically, gamma-actinorhodin affects human kidney cell viability at concentrations around 128 μg/ml, which is more than 50-fold higher than the MIC values for susceptible bacteria (1-2 μg/ml).
This substantial therapeutic window between antibacterial activity and mammalian cell toxicity suggests that gamma-actinorhodin could potentially be developed into a clinical agent with acceptable safety profiles. The selective toxicity toward bacterial cells likely stems from differences in cellular structure and metabolism between prokaryotic and eukaryotic cells.
Pharmacological Considerations
Preliminary evidence of in vivo efficacy in an invertebrate model of infection provides encouraging support for gamma-actinorhodin's potential therapeutic utility . While more extensive pharmacokinetic and pharmacodynamic studies would be required before clinical development, these initial findings suggest that gamma-actinorhodin possesses favorable characteristics for further investigation as an antibacterial agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume